4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)pyridine
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Overview
Description
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a dioxaborolane moiety. It is commonly used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)pyridine typically involves the reaction of 4-chloro-2-iodo-6-(trifluoromethyl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The boronic ester moiety can be oxidized to form the corresponding boronic acid.
Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boronic ester.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst undergoes oxidative addition with the halide, followed by transmetalation with the boronic ester, and finally reductive elimination to form the coupled product.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Uniqueness
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)pyridine is unique due to the presence of both a trifluoromethyl group and a boronic ester moiety on the pyridine ring. This combination imparts distinct reactivity and properties, making it a valuable building block in organic synthesis. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the boronic ester moiety facilitates its use in Suzuki-Miyaura coupling reactions.
Properties
Molecular Formula |
C12H14BClF3NO2 |
---|---|
Molecular Weight |
307.50 g/mol |
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)9-6-7(14)5-8(18-9)12(15,16)17/h5-6H,1-4H3 |
InChI Key |
BFNDUQLSNAWRIQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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